

DKM 2-93 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DKM 2-93	
Cat. No.:	B1670797	Get Quote

DKM 2-93 Technical Support Center

This technical support guide provides detailed information on the solubility, handling, and experimental use of **DKM 2-93** for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving DKM 2-93?

The recommended solvent for preparing stock solutions of **DKM 2-93** is Dimethyl sulfoxide (DMSO). It is also reported to be soluble in Ethanol (EtOH)[1].

2. What is the solubility of **DKM 2-93** in DMSO?

DKM 2-93 has a high solubility in DMSO, reported to be 125 mg/mL, which corresponds to a molar concentration of 512.95 mM[2][3]. Another source suggests a solubility of at least 10 mM in DMSO[4].

3. My **DKM 2-93** is not dissolving completely. What should I do?

If you encounter issues with dissolving **DKM 2-93**, gentle warming and/or sonication (ultrasonic bath) can aid in its dissolution[2][5]. Ensure that you are using a high-purity, anhydrous grade of DMSO, as the presence of water can affect the solubility of many organic compounds.

4. How should I prepare **DKM 2-93** for in vivo animal studies?

Troubleshooting & Optimization





Direct administration of a concentrated DMSO stock is generally not recommended for in vivo studies due to potential toxicity. It is necessary to dilute the DMSO stock into a vehicle that is well-tolerated by the animals. Here are some reported formulations for in vivo use:

- Formulation 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][6]
- Formulation 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[5]
- Formulation 3: A suspension in 10% DMSO and 90% Corn Oil.

For these formulations, a clear solution with a solubility of at least 2.08 mg/mL (8.54 mM) has been reported[5][6]. It is recommended to prepare these working solutions fresh on the day of use[5].

- 5. How should I store **DKM 2-93** solutions?
- Solid Powder: Store desiccated at -20°C for up to one year.[2][7]
- Stock Solutions (in DMSO): Aliquot and store at -80°C for up to six months or at -20°C for up to six months[4]. Some sources suggest that stock solutions can be stored at 0-4°C for up to one month[2]. Avoid repeated freeze-thaw cycles.
- 6. What is the mechanism of action of **DKM 2-93**?

DKM 2-93 is a selective, covalent inhibitor of the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5)[1][8][9]. UBA5 is the E1-activating enzyme responsible for initiating the UFMylation cascade, a post-translational modification process involving the Ubiquitin-Fold Modifier 1 (UFM1)[10]. **DKM 2-93** specifically forms a covalent bond with the catalytic cysteine residue (C250) of UBA5, thereby inhibiting its enzymatic activity[1][2][4][9].

- 7. What are the typical working concentrations for **DKM 2-93** in experiments?
- In Vitro: For cell-based assays, such as cell survival or proliferation assays, effective concentrations (EC50) have been reported to be 90 μM in PaCa2 pancreatic cancer cells and 30 μM in Panc1 cells[2][8][9]. The concentration required for 50% inhibition (IC50) of UBA5 enzymatic activity is approximately 430 μM[1][2][4][9].



In Vivo: In tumor xenograft models using mice, a daily intraperitoneal (i.p.) injection of 50 mg/kg has been shown to significantly impair tumor growth without causing overt toxicity.[8]
 [9][11]

Solubility Data

The solubility of **DKM 2-93** in various solvents and formulations is summarized in the table below.

Solvent/Formulatio n	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	125[2][3]	512.95[2]	Ultrasonic treatment may be required to achieve maximum solubility.[2]
Ethanol	-	-	Soluble[1]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.08[5][6]	≥ 8.54[5][6]	Suitable for in vivo administration.[5][6]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08[5]	≥ 8.54[5]	Suitable for in vivo administration.[5]
10% DMSO, 90% Corn Oil	≥ 2.08[5]	≥ 8.54[5]	Suitable for in vivo administration.[5]

Molecular Weight of **DKM 2-93**: 243.69 g/mol [1][2][7][12][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DKM 2-93 Stock Solution in DMSO



- Weighing: Accurately weigh out a desired amount of DKM 2-93 powder (e.g., 1 mg). DKM 2-93 has a molecular weight of 243.69 g/mol.
- Solvent Addition: To prepare a 10 mM stock solution from 1 mg of DKM 2-93, add 410.36 μL of high-purity, anhydrous DMSO.
- Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
- Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Protocol for In Vitro Cell Viability Assay

This protocol is a general guideline for assessing the effect of **DKM 2-93** on cancer cell viability.

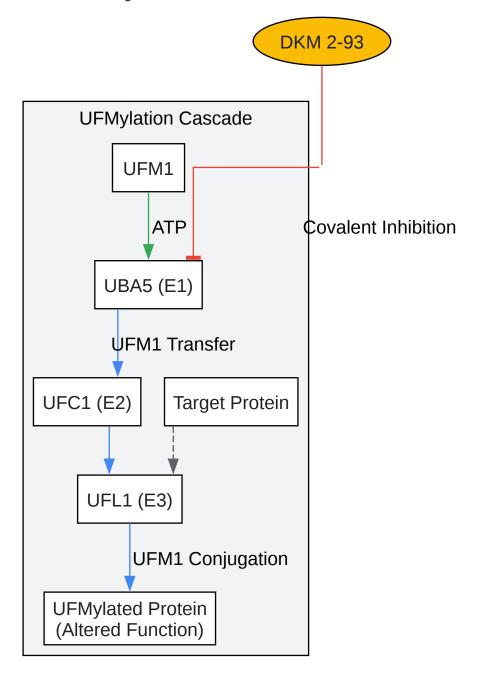
- Cell Plating: Plate pancreatic cancer cells (e.g., PaCa2 or Panc1) in a 96-well plate at a suitable density and allow them to adhere overnight.[8]
- Compound Preparation: Prepare serial dilutions of the DKM 2-93 DMSO stock solution in the appropriate cell culture medium. Remember to include a DMSO-only vehicle control. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
- Cell Treatment: Aspirate the old medium from the wells and replace it with the medium containing the various concentrations of **DKM 2-93** or the vehicle control.[8]
- Incubation: Incubate the cells for the desired experimental duration (e.g., 48 hours).[8][9]
- Viability Assessment: Assess cell viability using a suitable method, such as an MTS assay,
 CellTiter-Glo® Luminescent Cell Viability Assay, or by staining with a fluorescent dye like
 Hoechst.[8]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC50 value.





Visualizations

DKM 2-93 Mechanism of Action: Inhibition of the **UFMylation Pathway**

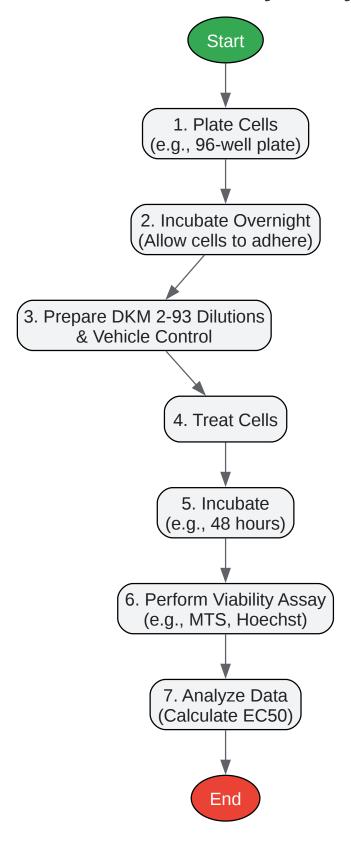


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Caption: **DKM 2-93** covalently inhibits UBA5, blocking the UFMylation pathway.



Experimental Workflow: Cell Viability Assay



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- To cite this document: BenchChem. [DKM 2-93 solubility in DMSO and other solvents].
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